Cas no 19341-49-2 (1H-Azepine,1,1'-(3,9-dioxido-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diyl)bis[hexahydro-(9CI))
![1H-Azepine,1,1'-(3,9-dioxido-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diyl)bis[hexahydro-(9CI) structure](https://it.kuujia.com/scimg/cas/19341-49-2x500.png)
19341-49-2 structure
Nome del prodotto:1H-Azepine,1,1'-(3,9-dioxido-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diyl)bis[hexahydro-(9CI)
1H-Azepine,1,1'-(3,9-dioxido-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diyl)bis[hexahydro-(9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Azepine,1,1'-(3,9-dioxido-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diyl)bis[hexahydro-(9CI)
- Phosphonic acid, (hexahydro-1H-azepin-1-yl)-, cyclic diester with pent aerythritol
- 3,9-Bis(hexahydro-1H-azepin-1-yl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane3,9-dioxide
- 1H-Azepine, 1,1'-(2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diyl)bis(hexahydro-, P,P'-dioxide
- Phosphonic acid, cyclic O,O,O',O'-neopentanetetrayl ester
- PD117861
- (Hexahydro-1H-azepin-1-yl)phosphonic acid cyclic O,O',O'-neopentanetetrayl ester
- XY8T9E5LEN
- WLN: T7NTJ A- BT6OPO EXTJ BO E-& ET6OPO EXTJ BO B- AT7NTJ
- (Hexahydro-1H-azepin-1-yl)phosphonic acid cyclic O,O,O',O'-neopentanetetrayl ester
- Phosphonic acid, (hexahydro-1H-azepin-1-yl)-, cyclic O,O,O',O'-neopentanetetrayl ester
- NSC 84497
- 3,9-bis(azepan-1-yl)-2,4,8,10-tetraoxa-3lambda5,9lambda5-diphosphaspiro[5.5]undecane 3,9-dioxide
- 19341-49-2
- DTXSID50172943
- Phosphonic acid, cyclic diester with pentaerythritol
- 1H-Azepine,1'-(2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diyl)bis[hexahydro-, P,P'-dioxide
- NSC84497
- UNII-XY8T9E5LEN
- NSC-84497
- Phosphonic acid, (hexahydro-1H-azepin-1-yl)-, cyclic diester with pentaerythritol
-
- Inchi: InChI=1S/C5H8N4O12/c10-6(11)18-1-5(2-19-7(12)13,3-20-8(14)15)4-21-9(16)17/h1-4H2
- Chiave InChI: TZRXHJWUDPFEEY-UHFFFAOYSA-N
- Sorrisi: O=[N+](OCC(CO[N+]([O-])=O)(CO[N+]([O-])=O)CO[N+]([O-])=O)[O-]
Proprietà calcolate
- Massa esatta: 422.17400
- Massa monoisotopica: 422.174
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 27
- Conta legami ruotabili: 2
- Complessità: 523
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.3
- Superficie polare topologica: 77.5Ų
Proprietà sperimentali
- Densità: 1.31
- Punto di ebollizione: 508.8°Cat760mmHg
- Punto di infiammabilità: 261.5°C
- Indice di rifrazione: 1.537
- PSA: 97.16000
- LogP: 3.91040
1H-Azepine,1,1'-(3,9-dioxido-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diyl)bis[hexahydro-(9CI) Letteratura correlata
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
19341-49-2 (1H-Azepine,1,1'-(3,9-dioxido-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diyl)bis[hexahydro-(9CI)) Prodotti correlati
- 543-29-3(Nitric acid,2-methylpropyl ester)
- 2137566-79-9(2-Propen-1-one, 1-[2-(4-fluorophenyl)-1-piperazinyl]-)
- 862794-72-7(1-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl-4-ethylpiperazine)
- 2877667-10-0(2-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-5-ethylpyrimidine)
- 1270063-01-8((2R)-2-amino-3-[6-(trifluoromethyl)-3-pyridyl]propanoic acid)
- 80787-59-3(1-Hydroxycanthin-6-one)
- 2178983-04-3(N-(1-Cyano-2,2-dimethylcyclopropyl)-2-(3-methoxyoxan-4-yl)acetamide)
- 1275091-44-5(Benzene, 1-bromo-2-[[4-(1,1-dimethylethyl)phenoxy]methyl]-)
- 156335-14-7(Methyl 3-(4-hydroxyphenyl)-2-methoxypropanoate)
- 1686102-84-0((4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
